molecular formula C11H17NO5 B1493158 (E)-4-(3-ethoxy-4-methoxypyrrolidin-1-yl)-4-oxobut-2-enoic acid CAS No. 2098161-75-0

(E)-4-(3-ethoxy-4-methoxypyrrolidin-1-yl)-4-oxobut-2-enoic acid

Cat. No. B1493158
CAS RN: 2098161-75-0
M. Wt: 243.26 g/mol
InChI Key: QKFTUAHGYBDWOL-SNAWJCMRSA-N
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Description

(E)-4-(3-ethoxy-4-methoxypyrrolidin-1-yl)-4-oxobut-2-enoic acid, also known as EMPA, is a small molecule that has been extensively studied due to its wide range of potential applications in scientific research and drug development. EMPA has been found to have a variety of biochemical and physiological effects and is particularly useful for its ability to inhibit certain enzymes. The synthesis method, mechanism of action, and biochemical and physiological effects of EMPA are described in detail below.

Scientific Research Applications

Spectroscopic Investigation and Cytotoxicity Evaluation

A study on N-maleanilinic acid derivatives, closely related to the compound of interest, focused on their synthesis, spectroscopic characterization, and cytotoxicity against carcinoma cells. These derivatives showed significant effectiveness against hepatocellular and breast carcinoma cells, highlighting their potential in cancer treatment (Zayed, El-desawy, & Eladly, 2019).

Antagonistic Properties for Osteoporosis

Another study identified a potent antagonist of the alpha(v)beta(3) receptor, suggesting its potential for the prevention and treatment of osteoporosis. This compound demonstrated a significant unbound fraction in human plasma and efficacy in vivo models of bone turnover, supporting its clinical development (Hutchinson et al., 2003).

Metal Complex Synthesis and Characterization

Research on the synthesis and characterization of cerium, thorium, and uranyl complexes with a structurally similar acid revealed insights into their composition and luminescence properties. These complexes exhibited strong luminescence, indicating potential applications in materials science and coordination chemistry (Liu, Duan, & Zeng, 2009).

Luminescent Molecular Crystals

A related compound was used as a building block for organic molecular crystals with stable photoluminescence, demonstrating its utility in the development of materials with specific optical properties (Zhestkij et al., 2021).

Catalytic Synthesis of Biologically Active Compounds

The derivatives of 4-(hetero)aryl-4-oxobut-2-enoic acid, which are useful as building blocks in synthesizing biologically active compounds, were efficiently synthesized using microwave assistance and a ytterbium triflate catalyst. This method underscores the importance of these compounds in medicinal chemistry (Tolstoluzhsky et al., 2008).

properties

IUPAC Name

(E)-4-(3-ethoxy-4-methoxypyrrolidin-1-yl)-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO5/c1-3-17-9-7-12(6-8(9)16-2)10(13)4-5-11(14)15/h4-5,8-9H,3,6-7H2,1-2H3,(H,14,15)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKFTUAHGYBDWOL-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CN(CC1OC)C(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1CN(CC1OC)C(=O)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E)-4-(3-ethoxy-4-methoxypyrrolidin-1-yl)-4-oxobut-2-enoic acid
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